molecular formula C11H15NO5S B1618441 Tosulur CAS No. 87051-13-6

Tosulur

Cat. No.: B1618441
CAS No.: 87051-13-6
M. Wt: 273.31 g/mol
InChI Key: PQJSDDQJZWHYLB-UHFFFAOYSA-N
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Description

TOSULUR: is a sulfur-containing compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its reactivity and versatility in chemical synthesis, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Contact Process: This is the most widely used method for producing sulfuric acid industrially.

    Lead Chamber Process: Although less common today, this method involves the oxidation of sulfur dioxide in the presence of nitrogen oxides as catalysts to produce sulfuric acid.

Mechanism of Action

TOSULUR exerts its effects primarily through its ability to participate in redox reactions. It can donate or accept electrons, making it a versatile reagent in various chemical processes. In biological systems, this compound can interact with sulfur-containing enzymes, altering their activity and affecting metabolic pathways .

Properties

IUPAC Name

2-methoxyethyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-9-3-5-10(6-4-9)18(14,15)12-11(13)17-8-7-16-2/h3-6H,7-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSDDQJZWHYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236107
Record name Tosulur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87051-13-6
Record name Tosulur [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosulur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSULUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I04MF82GW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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